4-Chlorononanoic acid, methyl ester

Description

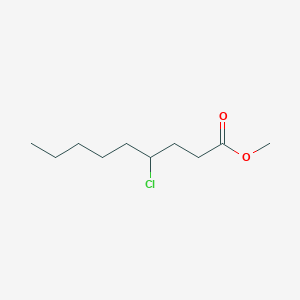

4-Chlorononanoic acid, methyl ester (C₁₀H₁₉ClO₂; molecular weight: 206.710 g/mol) is an aliphatic ester featuring a nine-carbon chain with a chlorine atom at the fourth position and a methyl ester group at the terminal carboxylate (Figure 1). Its IUPAC name is methyl 4-chlorononanoate, and it is structurally characterized by moderate polarity due to the chlorine substituent and ester functionality. This compound is utilized in organic synthesis and material science, particularly as an intermediate in the production of surfactants, plasticizers, or bioactive molecules .

Properties

Molecular Formula |

C10H19ClO2 |

|---|---|

Molecular Weight |

206.71 g/mol |

IUPAC Name |

methyl 4-chlorononanoate |

InChI |

InChI=1S/C10H19ClO2/c1-3-4-5-6-9(11)7-8-10(12)13-2/h9H,3-8H2,1-2H3 |

InChI Key |

AUDYGYBWPDASRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC(=O)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Chlorinated Esters

Chlorinated aliphatic esters share a backbone structure but differ in chain length, chlorine position, and functional groups. Key examples include:

Key Findings :

- Chain Length: Longer chains (e.g., C10 in 4-chlorononanoate) increase hydrophobicity and melting points compared to shorter analogs like methyl 4-chlorohexanoate (C6) .

- Halogen Type: Iodine in butanoic acid derivatives () reduces electrophilicity compared to chlorine, impacting reactivity in nucleophilic substitutions .

- Chlorine Position: In methyl 4- and 5-chlorohexanoates, chlorine placement influences steric hindrance and electronic effects during ester hydrolysis or cross-coupling reactions .

Aromatic Chlorinated Esters

Aromatic esters with chlorine substituents exhibit distinct electronic and steric properties compared to aliphatic analogs:

Key Findings :

- Aromatic vs. Aliphatic: Methyl 4-chlorophenylacetate () has a rigid benzene ring, increasing thermal stability but reducing flexibility compared to aliphatic 4-chlorononanoate .

- Functional Groups: The ketone in 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester () enables keto-enol tautomerism, enhancing reactivity in condensation reactions .

Unsaturated and Oxo-Esters

Unsaturation or additional oxygen-containing groups alter physical and chemical behavior:

Key Findings :

- Unsaturation: The Z-configuration in 4-decenoic acid methyl ester () lowers melting points and increases reactivity in hydrogenation or oxidation .

- Oxo-Groups: 3-Oxohexanoic acid methyl ester () participates in keto-enol reactions, making it a versatile intermediate in pharmaceuticals .

Preparation Methods

γ-Lactone Ring-Opening with Phosphorus Trichloride

A prominent method for synthesizing methyl 4-chlorobutyrate involves the reaction of γ-butyrolactone with phosphorus trichloride (PCl₃) in the presence of methanol and an acidic catalyst. This approach leverages the ring-opening of γ-butyrolactone under mild conditions (30–60°C, atmospheric pressure), followed by esterification. Key parameters include:

-

Molar ratios : γ-Butyrolactone:methanol:PCl₃ = 1:2–5:0.35–1.

-

Catalysts : Zinc chloride (ZnCl₂) or concentrated sulfuric acid (H₂SO₄) at 1–5 mol% relative to γ-butyrolactone.

-

Reaction time : 0.5–2 hours post-PCl₃ addition.

Adaptation for 4-Chlorononanoic Acid, Methyl Ester :

Replacing γ-butyrolactone with a nine-carbon lactone (e.g., nonanolide) could theoretically yield the target compound. However, steric hindrance in longer-chain lactones may necessitate higher temperatures (80–100°C) and extended reaction times (4–6 hours).

Knoevenagel Condensation for Unsaturated Esters

Glycine-Catalyzed Condensation

A patent detailing methyl p-chlorocinnamate synthesis employs glycine as a non-toxic catalyst for the Knoevenagel condensation of 4-chlorobenzaldehyde with diethyl malonate. This one-pot method achieves yields of 81.2–84.6% through:

-

Reagent ratios : Diethyl malonate:4-chlorobenzaldehyde:glycine = 1.4:1:0.35.

-

Reaction conditions : Reflux (5–6 hours) followed by reduced-pressure reflux (1–2 hours).

Implications for 4-Chlorononanoic Acid Derivatives :

While this method targets aromatic esters, substituting 4-chlorobenzaldehyde with a long-chain aliphatic aldehyde (e.g., 4-chlorononanal) could yield α,β-unsaturated esters. However, aliphatic aldehydes are less reactive, potentially requiring harsher conditions (e.g., higher temperatures or stronger catalysts).

Comparative Analysis of Chlorination Agents

Phosphorus Trichloride vs. Thionyl Chloride

Existing methods for methyl 4-chlorobutyrate favor PCl₃ over thionyl chloride (SOCl₂) due to its lower cost and reduced byproduct formation. Key distinctions include:

| Parameter | PCl₃ | SOCl₂ |

|---|---|---|

| Byproducts | HCl, PH₃ | SO₂, HCl |

| Reaction Speed | Moderate (1–2 hours) | Fast (30–60 minutes) |

| Yield | 80–95% | 70–85% (estimated) |

For this compound, PCl₃ may still be preferable to minimize sulfur-containing waste.

Green Chemistry Approaches

Solvent and Catalyst Optimization

The use of anhydrous methanol as both solvent and reactant in methyl p-chlorocinnamate synthesis reduces environmental impact. Similarly, glycine’s low toxicity makes it a sustainable alternative to traditional catalysts like piperidine.

Recommendations for this compound :

-

Solvent : Recyclable methanol or ethanol.

-

Catalyst : Biodegradable amino acids (e.g., L-proline) or immobilized enzymes.

Industrial-Scale Production Considerations

Process Intensification

Patent CN102898307B highlights the importance of simplified post-processing, with减压蒸馏 (reduced-pressure distillation) achieving >99% purity. Scaling this to longer-chain esters would require:

-

Equipment : Short-path distillation systems to handle high boiling points.

-

Cost Analysis : Raw material expenses for nonanoic acid derivatives are 20–30% higher than butyric acid analogs, necessitating yield optimization.

Q & A

Q. Which analytical techniques are most effective for characterizing this compound?

- Gas Chromatography/Mass Spectrometry (GC/MS) : Resolve structural isomers and quantify purity. For example, methyl esters of fatty acids are typically analyzed using polar cyanosilicone columns for optimal peak separation .

- Mass Spectrometry : Compare fragmentation patterns to reference data (e.g., NIST spectra for methyl 4-chloro-2-methylphenoxyacetate, m/z 214.646) .

- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine position) via H and C chemical shifts .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact, as chlorinated esters may cause respiratory or dermal irritation .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in experimental vs. theoretical reaction yields?

- Case Study : At 105°C, experimental yields of methyl ester (1.00) exceeded calculated values (0.79) initially, but converged after 5 hours. Discrepancies may arise from side reactions (e.g., hydrolysis) or incomplete catalyst activation. Use time-dependent rate constants and sensitivity analysis to refine models .

- Validation : Compare simulated data (e.g., FAME concentration profiles) with experimental results using software like MATLAB or Aspen Plus .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Design of Experiments (DOE) : Apply factorial design to assess interactions between temperature, catalyst concentration, and solvent ratios. For example, increasing temperature from 110°C to 115°C reduced reaction time by 50% but risked thermal decomposition .

- Response Surface Methodology (RSM) : Identify optimal parameters (e.g., 110°C, 4 hours) for >90% conversion while minimizing byproducts .

Q. How do structural modifications (e.g., chlorine position) influence physicochemical properties?

- Comparative Analysis :

Q. What advanced spectral interpretation techniques distinguish this compound from structurally similar esters?

- Mass Spectral Fragmentation : Key fragments at m/z 154 (loss of -OCH) and m/z 123 (C-Cl bond cleavage) confirm the 4-chloro substitution .

- Chromatographic Retention Indices : Compare retention times with standards (e.g., nonanedioic acid dimethyl ester) under identical GC conditions .

Data Analysis and Reporting

Q. How should researchers address uncertainties in kinetic or analytical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.